molecular formula C9H3Br2ClN4 B13994390 Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- CAS No. 64691-94-7

Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)-

Cat. No.: B13994390
CAS No.: 64691-94-7
M. Wt: 362.41 g/mol
InChI Key: TVPNGHYEIKQAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazono group attached to a 4-chloro-2,6-dibromophenyl ring, which is further connected to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- typically involves the reaction of 4-chloro-2,6-dibromoaniline with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Propanedinitrile,2-[2-(2,6-dibromo-4-chlorophenyl)hydrazinylidene]
  • N-(4-chloro-2,6-dibromophenyl)butanamide

Uniqueness

Propanedinitrile, ((4-chloro-2,6-dibromophenyl)hydrazono)- is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

64691-94-7

Molecular Formula

C9H3Br2ClN4

Molecular Weight

362.41 g/mol

IUPAC Name

2-[(2,6-dibromo-4-chlorophenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C9H3Br2ClN4/c10-7-1-5(12)2-8(11)9(7)16-15-6(3-13)4-14/h1-2,16H

InChI Key

TVPNGHYEIKQAQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)NN=C(C#N)C#N)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.